An In-depth Technical Guide to the UTX (1264-1273) Peptide: Sequence, Physicochemical Properties, and Synthesis
An In-depth Technical Guide to the UTX (1264-1273) Peptide: Sequence, Physicochemical Properties, and Synthesis
This guide provides a comprehensive technical overview of a specific decapeptide sequence, residues 1264-1273, derived from the human Lysine-specific demethylase 6A (KDM6A), also known as the Ubiquitously transcribed tetratricopeptide repeat protein on the X chromosome (UTX). This document is intended for researchers, scientists, and drug development professionals engaged in epigenetics, oncology, and developmental biology, offering insights into the peptide's core properties and a detailed protocol for its chemical synthesis and validation.
Introduction: The Significance of UTX/KDM6A
The UTX protein is a critical epigenetic regulator, functioning as a histone demethylase that specifically targets di- and trimethylated lysine 27 on histone H3 (H3K27me2/3).[1][2] This action removes a key repressive mark, leading to gene activation. As a component of the MLL3/4 complex, UTX plays a pivotal role in transcriptional regulation, particularly in developmental processes such as the expression of HOX genes.[1] Given its function as a tumor suppressor, inactivating mutations in the KDM6A gene are frequently observed in various cancers, including urothelial carcinoma.[3] Furthermore, UTX has been identified as a potential therapeutic target in conditions like diabetic kidney disease.[4]
The C-terminal region of UTX, which contains the Jumonji C (JmjC) catalytic domain, is essential for its demethylase activity. The specific peptide sequence at positions 1264-1273, YACVQCFPLL , lies within a helical domain adjacent to the core JmjC domain. While not part of the catalytic pocket itself, peptides from such flanking regions can be crucial for protein structure, stability, and interaction with substrates or other proteins. Therefore, the synthesis and study of this peptide can be instrumental for various research applications, including the development of specific antibodies, investigation of protein-protein interactions, and as a reference standard in mass spectrometry-based proteomics.
Core Properties of the UTX (1264-1273) Peptide
The fundamental physicochemical characteristics of the UTX (1264-1273) peptide are summarized below. These properties are essential for its synthesis, purification, and application in experimental assays.
| Property | Value |
| Sequence (Single-Letter Code) | YACVQCFPLL |
| Sequence (Three-Letter Code) | Tyr-Ala-Cys-Val-Gln-Cys-Phe-Pro-Leu-Leu |
| Canonical Molecular Weight | 1156.43 Da |
| Source Protein | Homo sapiens Lysine-specific demethylase 6A (KDM6A/UTX) |
| UniProt Accession | O15550[1] |
Experimental Workflow: Synthesis and Validation of UTX (1264-1273)
The most reliable and efficient method for producing a high-purity peptide of this length is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The process is cyclical, allowing for high yields and simplified purification of intermediates.
Causality in Protocol Design
The chosen protocol is a self-validating system. The use of Fmoc (9-fluorenylmethyloxycarbonyl) as a temporary protecting group for the Nα-amino group is central. Its base-lability (cleavage by piperidine) allows for selective deprotection without affecting the acid-labile side-chain protecting groups, which are designed to be removed only at the final cleavage step. Coupling reagents such as HBTU or HATU are used to activate the C-terminus of the incoming amino acid, facilitating the formation of a peptide bond with high efficiency and minimizing racemization. The final cleavage with a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA), not only releases the peptide from the resin but also removes the permanent side-chain protecting groups. Post-synthesis, the peptide's identity and purity are definitively confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), ensuring the final product meets the rigorous standards required for research applications.
Detailed Step-by-Step Protocol for SPPS
Objective: To synthesize, purify, and validate the UTX (1264-1273) peptide.
Materials:
-
Resin: Rink Amide resin (for a C-terminal amide) or 2-chlorotrityl chloride resin (for a C-terminal carboxylic acid). For this example, we will assume a C-terminal amide.
-
Amino Acids: Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Cys(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH). Note the use of side-chain protecting groups (Trt for Cys/Gln, tBu for Tyr) to prevent side reactions.
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).
-
Reagents: Piperidine, N,N'-Diisopropylethylamine (DIPEA), HBTU (or a similar coupling agent), Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water.
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Leucine):
-
Deprotect the resin's linker by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Activate Fmoc-Leu-OH by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Chain Elongation Cycle (Iterative Process for Pro, Phe, Cys, Gln, Val, Cys, Ala, Tyr):
-
Step 3a (Deprotection): Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF for 20 minutes.
-
Step 3b (Washing): Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and by-products.
-
Step 3c (Coupling): Activate the next corresponding Fmoc-amino acid with HBTU/DIPEA in DMF and couple it to the deprotected N-terminus on the resin for 2 hours.
-
Step 3d (Washing): Wash the resin with DMF (3-5 times).
-
Repeat this cycle for each amino acid in the sequence from C-terminus to N-terminus.
-
-
Final Fmoc Deprotection: After the final amino acid (Fmoc-Tyr(tBu)-OH) is coupled, perform a final deprotection step (3a) to expose the N-terminal amine.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry it.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. (Caution: Handle TFA in a fume hood with appropriate PPE).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes all side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify using Reverse-Phase HPLC (RP-HPLC).
-
-
Validation:
-
Collect the HPLC fractions corresponding to the major peak.
-
Confirm the molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure it matches the theoretical mass (1156.43 Da).
-
Visualization of the SPPS Workflow
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The UTX (1264-1273) peptide, with the sequence YACVQCFPLL and a molecular weight of 1156.43 Da, represents a specific, addressable fragment of a key epigenetic modifier. Its chemical synthesis via a robust and validated SPPS protocol enables the production of high-purity material suitable for advanced biochemical and immunological research. This guide provides the foundational information and a detailed experimental framework to empower researchers in their investigation of UTX function and its role in health and disease.
References
-
UniProt Consortium. (2023). KDM6A - Lysine-specific demethylase 6A - Homo sapiens (Human). UniProtKB - O15550. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Powder Systems Limited. (2025). What is Solid-phase Peptide Synthesis?. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Molecular Weight Calculator. Retrieved from [Link]
-
Kreutzer, A. G., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Retrieved from [Link]
-
Wikipedia. (2023). UTX (gene). Retrieved from [Link]
-
Jiang, Y., et al. (2019). Histone demethylase UTX is a therapeutic target for diabetic kidney disease. The Journal of Physiology, 597(10), 2735-2754. Retrieved from [Link]
-
Wild, C., et al. (2020). Knockdown of UTX/KDM6A Enriches Precursor Cell Populations in Urothelial Cell Cultures and Cell Lines. International Journal of Molecular Sciences, 21(8), 2893. Retrieved from [Link]
-
ACS Publications. (2024). Continuous-Flow Solid-Phase Peptide Synthesis to Enable Rapid, Multigram Deliveries of Peptides. Organic Process Research & Development. Retrieved from [Link]
- Hong, S., et al. (2007). Identification of JmjC domain-containing UTX and JMJD3 as histone H3 lysine 27 demethylases. Proceedings of the National Academy of Sciences, 104(46), 18439-18444.
- Wang, Y., et al. (2019). Histone demethylase UTX is a therapeutic target for diabetic kidney disease. The Journal of Physiology, 597(10), 2735-2754.
-
ResearchGate. (n.d.). UTX TPR sequence and structure. Retrieved from [Link]
- Wild, P. J., et al. (2020). Knockdown of UTX/KDM6A Enriches Precursor Cell Populations in Urothelial Cell Cultures and Cell Lines. International Journal of Molecular Sciences, 21(8), 2893.
